(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one
CAS No.: 648920-52-9
Cat. No.: VC20275929
Molecular Formula: C15H17N5O3
Molecular Weight: 315.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648920-52-9 |
|---|---|
| Molecular Formula | C15H17N5O3 |
| Molecular Weight | 315.33 g/mol |
| IUPAC Name | (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C15H17N5O3/c16-18-17-9-14-10-20(15(22)23-14)12-3-1-11(2-4-12)19-7-5-13(21)6-8-19/h1-4,14H,5-10H2/t14-/m0/s1 |
| Standard InChI Key | NDIXKVSXSZMUNP-AWEZNQCLSA-N |
| Isomeric SMILES | C1CN(CCC1=O)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN=[N+]=[N-] |
| Canonical SMILES | C1CN(CCC1=O)C2=CC=C(C=C2)N3CC(OC3=O)CN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(5R)-5-(Azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one (CAS 648920-52-9) belongs to the oxazolidinone class, a family of heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms. Its molecular formula is C₁₅H₁₇N₅O₃, with a molecular weight of 315.33 g/mol. The IUPAC name reflects its stereochemistry at the C5 position (R-configuration), azidomethyl substituent, and 4-(4-oxopiperidin-1-yl)phenyl group at the C3 position of the oxazolidinone core.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₅O₃ | |
| Molecular Weight | 315.33 g/mol | |
| Stereochemistry | R-configuration at C5 | |
| Functional Groups | Azidomethyl, 4-oxopiperidinyl | |
| Solubility | Not reported | — |
Structural Significance
The oxazolidinone core is critical for binding to the 50S ribosomal subunit, a mechanism shared with antibiotics like linezolid . The azidomethyl group at C5 introduces reactivity for click chemistry, enabling conjugation with alkynes via Huisgen cycloaddition. Meanwhile, the 4-oxopiperidinylphenyl moiety at C3 may enhance interactions with bacterial ribosomes or eukaryotic enzymes, as piperidine derivatives are common in kinase inhibitors.
Synthesis and Optimization Challenges
Key Challenges
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Stereochemical Control: Maintaining the R-configuration at C5 is essential for bioactivity, as evidenced by linezolid’s structure-activity relationships (SAR) .
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Azide Stability: Azidomethyl groups pose explosion risks under high temperatures, requiring cautious handling.
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Piperidinyl Oxidation: The 4-oxopiperidine moiety may require protective strategies during synthesis to prevent undesired side reactions.
Pharmacological Properties
Antimicrobial Activity
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . While this compound’s exact MIC values are unreported, structural analogs like linezolid exhibit MICs of 1–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The 4-oxopiperidinylphenyl group may improve penetration into Gram-positive biofilms, a hypothesis supported by similar modifications in second-generation oxazolidinones .
Click Chemistry Applications
The azidomethyl group enables bioorthogonal reactions, facilitating:
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Drug Delivery Systems: Conjugation with polyethylene glycol (PEG) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
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Molecular Imaging: Tagging with fluorescent probes for tracking cellular uptake.
Comparative Analysis with Related Oxazolidinones
Table 2: Structural and Functional Comparison
| Compound | C5 Substituent | C3 Substituent | Key Activity |
|---|---|---|---|
| Linezolid | Acetamidomethyl | 3-Fluoro-4-morpholinophenyl | Antibacterial |
| (5R)-5-(Azidomethyl)-... | Azidomethyl | 4-(4-Oxopiperidinyl)phenyl | Antimicrobial, Click Chemistry |
| (R)-(-)-4-Phenyl-2-oxazolidinone | None | 4-Phenyl | Chiral Auxiliary |
This compound’s azidomethyl group differentiates it from linezolid’s acetamidomethyl chain, potentially altering ribosomal binding kinetics. The 4-oxopiperidinylphenyl group may confer higher lipophilicity (predicted LogP ~1.8) compared to linezolid’s morpholinophenyl moiety (LogP 1.55) , influencing tissue distribution.
Challenges and Future Directions
Toxicity Concerns
Oxazolidinones are associated with myelosuppression and neuropathy due to mitochondrial ribosome inhibition . The azide group introduces additional risks of genotoxicity, necessitating rigorous in vivo safety profiling.
Synthetic Scalability
Multi-step syntheses involving azide incorporation and chiral resolution may limit large-scale production. Continuous-flow reactors could mitigate risks associated with azide handling.
Research Priorities
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